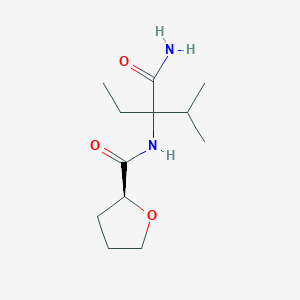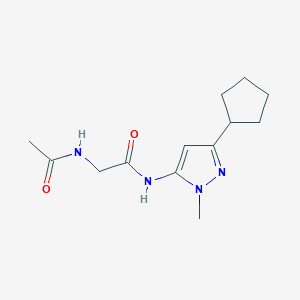![molecular formula C16H13F3N2O3 B7648389 4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TFP or TFP-NH2. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research.
科学研究应用
TFP has been extensively studied for its potential applications in various scientific fields. One of the major applications of TFP is in medicinal chemistry, where it is used as a scaffold for the design and synthesis of new drug candidates. TFP has been reported to exhibit a wide range of pharmacological activities such as antipsychotic, anxiolytic, and antidepressant effects.
TFP has also been used in neuroscience research to study the function of various neurotransmitter receptors such as dopamine, serotonin, and glutamate receptors. TFP has been reported to act as a selective antagonist of the dopamine D3 receptor, which has been implicated in various neuropsychiatric disorders such as schizophrenia and addiction.
作用机制
TFP acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. The binding of TFP to the D3 receptor inhibits the downstream signaling pathways, which ultimately leads to the inhibition of dopamine release in the brain. This mechanism of action is responsible for the antipsychotic and anxiolytic effects of TFP.
Biochemical and Physiological Effects:
TFP has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which is responsible for its antipsychotic and anxiolytic effects. TFP has also been reported to increase the levels of serotonin in the brain, which is responsible for its antidepressant effects.
实验室实验的优点和局限性
One of the major advantages of TFP is its high selectivity for the dopamine D3 receptor. This selectivity allows for the study of the specific effects of D3 receptor inhibition on various physiological processes. However, one of the major limitations of TFP is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
未来方向
There are several future directions for the study of TFP. One of the major areas of research is the development of new drug candidates based on the TFP scaffold. These compounds could potentially be used for the treatment of various neuropsychiatric disorders such as schizophrenia and addiction.
Another future direction is the study of the effects of TFP on other neurotransmitter receptors. Recent studies have shown that TFP may also interact with the glutamate receptor, which could have implications for the treatment of various neurological disorders.
Conclusion:
In conclusion, 4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with potential applications in various scientific fields such as medicinal chemistry, drug discovery, and neuroscience research. TFP acts as a selective antagonist of the dopamine D3 receptor, which is responsible for its antipsychotic, anxiolytic, and antidepressant effects. The development of new drug candidates based on the TFP scaffold and the study of its effects on other neurotransmitter receptors are promising future directions for the study of this compound.
合成方法
The synthesis of TFP involves the reaction of furan-2-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with piperazine to obtain TFP-NH2. This method has been reported to yield TFP with high purity and yield.
属性
IUPAC Name |
4-(furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)11-5-2-1-4-10(11)13-14(22)20-7-8-21(13)15(23)12-6-3-9-24-12/h1-6,9,13H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQYLOVRZLEDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)
![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)